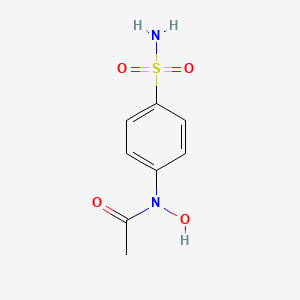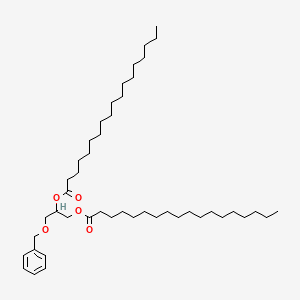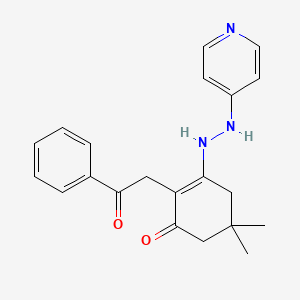
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a cyclohexenone ring, a phenacyl group, and a pyridinylhydrazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Michael addition reaction followed by an aldol condensation. This involves the reaction of a diketone with an enolate under basic conditions.
Introduction of the Phenacyl Group: The phenacyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylhydrazinyl Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-4-ylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the cyclohexenone ring, converting it to a cyclohexanol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly its interaction with biological targets, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful in the modification of material surfaces.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. The phenacyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylhydrazinyl moiety may form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(pyridin-2-yl)cyclohex-2-en-1-one
- 5,5-Dimethyl-2,2-dipyridyl
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one is unique due to the presence of both the phenacyl and pyridinylhydrazinyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications. The combination of these groups in a single molecule enhances its versatility and potential for use in various fields.
Propriétés
Numéro CAS |
58137-30-7 |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5,5-dimethyl-2-phenacyl-3-(2-pyridin-4-ylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-21(2)13-18(24-23-16-8-10-22-11-9-16)17(20(26)14-21)12-19(25)15-6-4-3-5-7-15/h3-11,24H,12-14H2,1-2H3,(H,22,23) |
Clé InChI |
GLTNWNDCDLFOKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)CC(=O)C2=CC=CC=C2)NNC3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


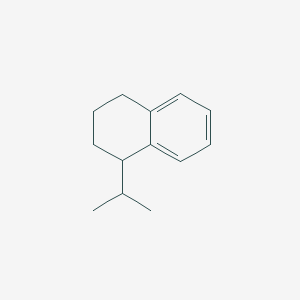
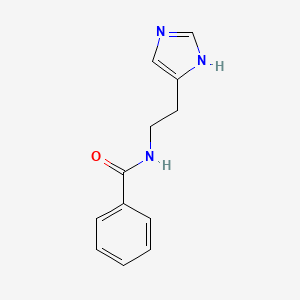
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

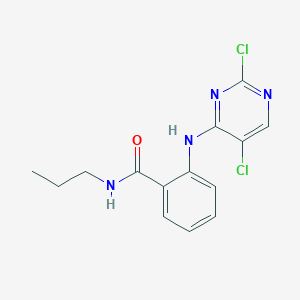
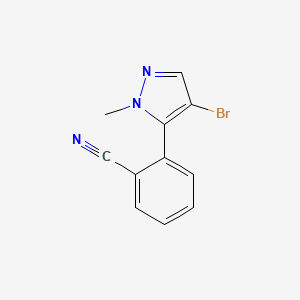
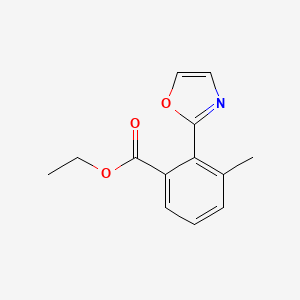
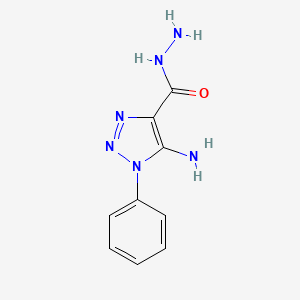

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

